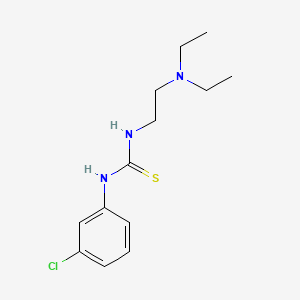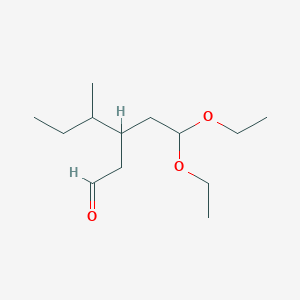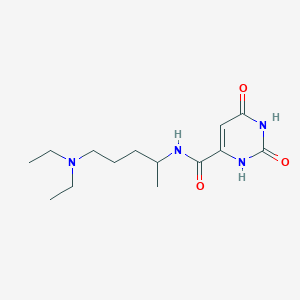![molecular formula C16H12N2S B14450503 3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole CAS No. 76145-57-8](/img/structure/B14450503.png)
3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that features a naphthoimidazole core with a thiophene ring attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate naphthalene derivatives with thiophene-containing intermediates under acidic or basic conditions. Catalysts such as copper iodide (CuI) can be used to facilitate the reaction, and the process often requires precise control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield brominated derivatives, while oxidation can produce corresponding sulfoxides or sulfones .
科学研究应用
3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing biological processes such as cell signaling and gene expression .
相似化合物的比较
Similar Compounds
- 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline
- 1-Methyl-2-(2-thienyl)-1H-imidazo[4,5-f]quinoline
- 3-Methyl-2-(2-thienyl)-3H-imidazo[4,5-f]quinoline
Uniqueness
3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole stands out due to its unique combination of a naphthoimidazole core and a thiophene ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds .
属性
CAS 编号 |
76145-57-8 |
|---|---|
分子式 |
C16H12N2S |
分子量 |
264.3 g/mol |
IUPAC 名称 |
3-methyl-2-thiophen-2-ylbenzo[e]benzimidazole |
InChI |
InChI=1S/C16H12N2S/c1-18-13-9-8-11-5-2-3-6-12(11)15(13)17-16(18)14-7-4-10-19-14/h2-10H,1H3 |
InChI 键 |
JXAFTEFQPOKJDI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
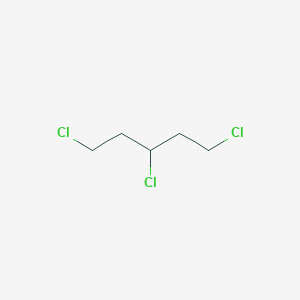
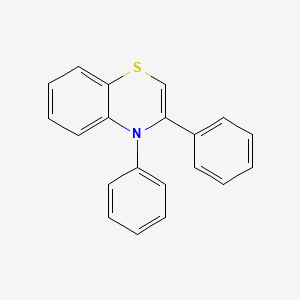
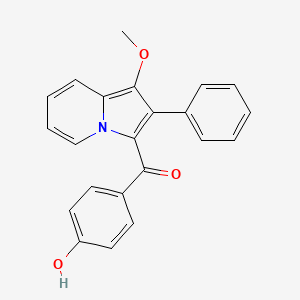
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
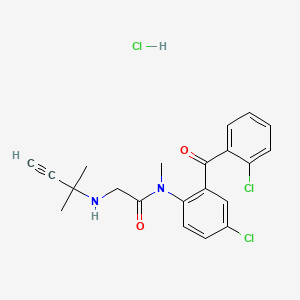
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
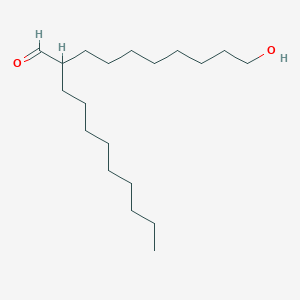
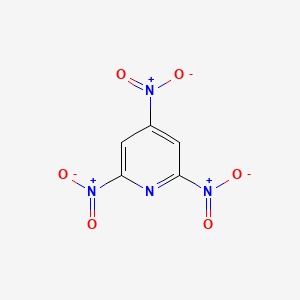
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
